molecular formula C11H15NO3S B12532558 But-3-yn-1-amine;4-methylbenzenesulfonic acid CAS No. 663941-87-5

But-3-yn-1-amine;4-methylbenzenesulfonic acid

Cat. No.: B12532558
CAS No.: 663941-87-5
M. Wt: 241.31 g/mol
InChI Key: MLMIIRNGFBSJKU-UHFFFAOYSA-N
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Description

But-3-yn-1-amine;4-methylbenzenesulfonic acid is a compound that combines an alkyne amine (But-3-yn-1-amine) with a sulfonic acid derivative (4-methylbenzenesulfonic acid). . The compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-yn-1-amine can be synthesized from methanesulphonic acid but-3-ynyl ester. The ester is diluted in ethanol, and an aqueous solution of ammonia at 32% is added. The mixture is heated at 50°C for 3 hours. After cooling to room temperature, Boc2O dissolved in acetonitrile is added, and the mixture is stirred for 72 hours.

Industrial Production Methods

Industrial production methods for But-3-yn-1-amine;4-methylbenzenesulfonic acid are not well-documented in the available literature. the synthesis of But-3-yn-1-amine itself can be scaled up using the described synthetic route, ensuring proper handling and safety measures due to the compound’s reactive nature.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions.

    Amination Reactions: It is used in Buchwald–Hartwig amination reactions.

    Formation of Dialkynylamides: It reacts with diacids to form dialkynylamides.

Common Reagents and Conditions

    Buchwald–Hartwig Amination: Typically involves palladium catalysts and ligands.

    Dialkynylamide Synthesis: Requires diacids and appropriate solvents.

Major Products

    Dialkynylamides: Important intermediates in drug development.

    Aminated Products: Useful in various organic synthesis applications.

Scientific Research Applications

But-3-yn-1-amine;4-methylbenzenesulfonic acid finds applications in several scientific fields:

    Chemistry: Used as a building block in the synthesis of bioactive molecules and complex organic compounds.

    Medicine: Intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of But-3-yn-1-amine involves its ability to participate in nucleophilic substitution and amination reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes. For instance, in catalysis, it acts as a ligand, enhancing the efficiency of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-butyne: A simpler form of But-3-yn-1-amine without the sulfonic acid group.

    4-Methylbenzenesulfonic Acid: A sulfonic acid derivative without the alkyne amine group.

Uniqueness

But-3-yn-1-amine;4-methylbenzenesulfonic acid is unique due to the combination of an alkyne amine and a sulfonic acid derivative, providing a versatile compound for various synthetic and research applications. Its ability to undergo multiple types of reactions and its role in the synthesis of complex molecules make it a valuable compound in scientific research.

Properties

CAS No.

663941-87-5

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

but-3-yn-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H7N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5/h2-5H,1H3,(H,8,9,10);1H,3-5H2

InChI Key

MLMIIRNGFBSJKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCN

Origin of Product

United States

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